2',5'-Bis-O-(triphenylMethyl)uridine

Description

BenchChem offers high-quality 2',5'-Bis-O-(triphenylMethyl)uridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Bis-O-(triphenylMethyl)uridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H40N2O6 |

|---|---|

Molecular Weight |

728.8 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42-,43-,44-/m1/s1 |

InChI Key |

DHKUAWARIDEGPI-QQIQMRLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2',5'-bis-O-trityluridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2',5'-bis-O-trityluridine. This protected nucleoside is a critical building block in the chemical synthesis of oligonucleotides and other modified nucleic acid-based therapeutics. Understanding its characteristics is paramount for researchers in drug development and nucleic acid chemistry.

Core Chemical Properties

Precise quantitative data for 2',5'-bis-O-trityluridine is not extensively documented in publicly available literature. However, based on the properties of uridine and the trityl protecting group, the following characteristics can be expected.

| Property | Data |

| Molecular Formula | C47H40N2O6 |

| Molecular Weight | 748.84 g/mol |

| Melting Point | Not definitively reported; expected to be a high-melting solid. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and pyridine; insoluble in water. |

| Appearance | Typically a white to off-white solid. |

| 1H NMR (CDCl3, estimated) | Signals expected in the regions of δ 7.20-7.50 (m, 30H, Trityl-H), δ 7.5-7.8 (d, 1H, H-6), δ 5.8-6.0 (d, 1H, H-1'), δ 5.6-5.8 (d, 1H, H-5), δ 4.0-4.5 (m, 3H, H-2', H-3', H-4'), δ 3.2-3.6 (m, 2H, H-5'a, H-5'b). |

| 13C NMR (CDCl3, estimated) | Expected signals around δ 163 (C-4), δ 150 (C-2), δ 143 (C-6), δ 140 (ipso-Trityl), δ 127-130 (Trityl), δ 102 (C-5), δ 87 (C-1'), δ 86 (C-4'), δ 70-80 (C-2', C-3'), δ 63 (C-5'). |

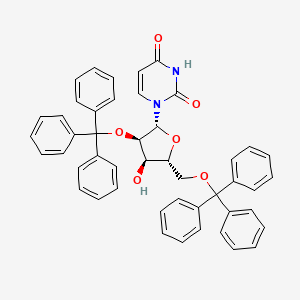

Molecular Structure

The structure of 2',5'-bis-O-trityluridine features a uridine core with bulky trityl (triphenylmethyl) groups protecting the hydroxyl functions at the 2' and 5' positions of the ribose sugar. This selective protection leaves the 3'-hydroxyl group available for phosphoramidite chemistry, a key step in oligonucleotide synthesis.

Caption: Chemical structure of 2',5'-bis-O-trityluridine.

Experimental Protocols

Synthesis of 2',5'-bis-O-trityluridine

The synthesis of 2',5'-bis-O-trityluridine is typically achieved through the selective tritylation of uridine. The general procedure involves the reaction of uridine with an excess of trityl chloride in the presence of a base, such as pyridine, which also serves as the solvent. The greater reactivity of the primary 5'-hydroxyl group and the 2'-hydroxyl group leads to the desired product.

Materials:

-

Uridine

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Uridine is dried under vacuum to remove any residual water.

-

Uridine is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Trityl chloride (typically 2.2 to 2.5 equivalents) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of methanol.

-

The pyridine is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification

The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is commonly used as the eluent to separate the desired 2',5'-bis-O-trityluridine from mono-tritylated and other byproducts.

Role in Chemical Synthesis

2',5'-bis-O-trityluridine is a key intermediate in the synthesis of modified oligonucleotides. The free 3'-hydroxyl group allows for the introduction of a phosphoramidite moiety. The trityl groups at the 2' and 5' positions protect these hydroxyls during the subsequent steps of oligonucleotide synthesis. The bulky nature of the trityl groups also imparts increased solubility in organic solvents used in automated DNA/RNA synthesizers. The trityl groups are typically removed under acidic conditions after the desired oligonucleotide sequence has been assembled.

Caption: General workflow for the use of 2',5'-bis-O-trityluridine.

The Gatekeeper of Uridine Chemistry: A Technical Guide to Trityl Group Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleic acid chemistry, the precise manipulation of reactive functional groups is paramount. This is particularly true in the synthesis of modified ribonucleosides like uridine, a cornerstone of RNA-based therapeutics and diagnostics. The strategic use of protecting groups is the art that enables this precision, and among the most vital of these are the trityl groups. This in-depth technical guide provides a comprehensive overview of the function of trityl groups in uridine protection, with a focus on their application in modern drug development and research.

The Core Function: Selective Protection of the 5'-Hydroxyl Group

The primary role of the trityl group and its derivatives, most notably the 4,4'-dimethoxytrityl (DMT) group, is the selective and reversible protection of the primary 5'-hydroxyl group of the uridine ribose sugar.[1][2][3] This "capping" of the 5'-end is fundamental to the widely adopted phosphoramidite method for oligonucleotide synthesis, which proceeds in a 3' to 5' direction.[3][4] By sterically hindering the 5'-hydroxyl, the bulky trityl group prevents its participation in undesired side reactions during the coupling of phosphoramidite monomers to the growing oligonucleotide chain.[1]

The selection of trityl groups for this critical task is due to a unique combination of properties:

-

Steric Hindrance: The voluminous nature of the triphenylmethyl moiety provides excellent steric shielding of the primary 5'-hydroxyl group.[5]

-

Acid Lability: Trityl ethers are stable under the neutral and basic conditions required for phosphoramidite coupling and oxidation steps but are readily cleaved under mild acidic conditions.[1][6] This selective lability is the cornerstone of the cyclical nature of solid-phase oligonucleotide synthesis.

-

Monitoring Capability: The cleavage of the DMT group in an acidic medium produces a stable and intensely colored orange dimethoxytrityl cation.[4] The absorbance of this cation can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.[7]

The Chemistry of Trityl Groups and Their Derivatives

The parent trityl (triphenylmethyl, Tr) group can be functionalized with electron-donating groups, such as methoxy groups, on the phenyl rings to fine-tune its acid lability. This has given rise to a family of trityl protecting groups with a range of acid sensitivities.

| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |

| Trityl | Tr | Least Labile | 10-50% Trifluoroacetic Acid (TFA) |

| Monomethoxytrityl | MMT | Intermediate | 0.5-1% Trifluoroacetic Acid (TFA) |

| Dimethoxytrityl | DMT | More Labile | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent |

| Trimethoxytrityl | TMT | Most Labile | Even milder acidic conditions |

Data compiled from multiple sources.[6][8]

The increased lability of the methoxy-substituted trityl groups is attributed to the electron-donating nature of the methoxy groups, which stabilize the resulting trityl cation formed during acid-catalyzed cleavage.[6] The trimethoxytrityl (TMT) group is the most acid-responsive, followed by DMT, MMT, and the parent Tr group.[8]

Experimental Protocols

5'-O-DMT Protection of Uridine

This protocol describes a general procedure for the selective protection of the 5'-hydroxyl group of uridine with DMT-Cl.

Materials:

-

Uridine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Methanol

-

Silica Gel for column chromatography

Procedure:

-

Co-evaporate the dried uridine with anhydrous pyridine twice to remove any residual water.

-

Dissolve the uridine in anhydrous pyridine.

-

Add 1.1 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions to the solution.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold methanol.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain 5'-O-DMT-uridine.[9]

Detritylation of 5'-O-DMT-Protected Uridine

This protocol outlines the removal of the DMT protecting group under mild acidic conditions.

Materials:

-

5'-O-DMT-protected uridine or oligonucleotide

-

80% Acetic Acid in water or 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Ethanol (for precipitation)

Procedure using 80% Acetic Acid:

-

Dissolve the dried DMT-protected compound in 80% acetic acid.

-

Incubate the solution at room temperature for 20-30 minutes. The solution will turn orange due to the formation of the DMT cation.

-

Quench the reaction by adding an equal volume of ethanol.

-

Lyophilize the sample to remove the acetic acid and ethanol. The deprotected product can be further purified if necessary.[2]

Procedure using 3% Trichloroacetic Acid (on solid support):

-

Wash the solid support containing the DMT-protected oligonucleotide with anhydrous acetonitrile.

-

Pass a solution of 3% TCA in DCM through the column for approximately 60-90 seconds.[10]

-

The eluent containing the orange DMT cation is collected for quantification.

-

Wash the solid support thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation, preparing it for the next coupling cycle.[10]

Orthogonal Protection Strategies

In the synthesis of complex modified nucleosides, orthogonal protection strategies are essential.[11][12] This involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting the others. For uridine, a trityl group on the 5'-hydroxyl can be used in conjunction with other protecting groups on the 2'- and 3'-hydroxyls and the nucleobase itself. For example, acid-labile trityl groups are orthogonal to base-labile protecting groups often used for the exocyclic amines of other nucleobases and the phosphodiester backbone.[11]

Visualizing the Workflow

The following diagrams illustrate the key processes involving trityl groups in uridine protection and oligonucleotide synthesis.

Caption: Workflow for the 5'-O-DMT protection of uridine.

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Conclusion

Trityl groups, and in particular the DMT group, are indispensable tools in the chemical synthesis and modification of uridine and other nucleosides. Their unique combination of steric bulk, tunable acid lability, and utility in reaction monitoring has solidified their role as the "gatekeepers" of modern oligonucleotide synthesis. A thorough understanding of their chemistry and application is essential for researchers and professionals in the fields of drug discovery, diagnostics, and synthetic biology who seek to harness the power of nucleic acid-based technologies.

References

- 1. ashansenlab.com [ashansenlab.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimethoxy Trityl Groups as a Potent Substituent for Anti-cancer Cytidine Analog Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

An In-depth Technical Guide to the Solubility of 2',5'-bis-O-trityluridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2',5'-bis-O-trityluridine, a protected nucleoside analog crucial in oligonucleotide synthesis and various biomedical research applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of 2',5'-bis-O-trityluridine in a range of common organic solvents. The guide details the well-established shake-flask method for determining equilibrium solubility, outlines a structured approach to data presentation, and includes visualizations to clarify experimental workflows and the factors influencing solubility.

Introduction

2',5'-bis-O-trityluridine is a derivative of uridine where the 2' and 5' hydroxyl groups of the ribose sugar are protected by bulky trityl (triphenylmethyl) groups. This protection strategy is fundamental in synthetic organic chemistry, particularly in the stepwise synthesis of RNA fragments, as it prevents unwanted side reactions. The solubility of this protected nucleoside in various organic solvents is a critical parameter for reaction setup, purification, and formulation development. An understanding of its solubility behavior allows for the optimization of reaction conditions, improvement of yields, and efficient purification processes.

The introduction of the two large, nonpolar trityl groups significantly alters the solubility profile of the parent uridine molecule, decreasing its polarity and increasing its affinity for nonpolar organic solvents. Silylation is another method used to convert polar pyrimidine bases into more lipophilic silyl compounds that are readily soluble in organic solvents.[1] This guide provides the necessary protocols for systematically determining the solubility of 2',5'-bis-O-trityluridine.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 2',5'-bis-O-trityluridine at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Aprotic | ||||

| Dimethylformamide (DMF) | 6.4 | To be determined | To be determined | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | To be determined | |

| Acetonitrile (ACN) | 5.8 | To be determined | To be determined | |

| Acetone | 5.1 | To be determined | To be determined | |

| Polar Protic | ||||

| Methanol (MeOH) | 5.1 | To be determined | To be determined | |

| Ethanol (EtOH) | 4.3 | To be determined | To be determined | |

| Isopropanol (IPA) | 3.9 | To be determined | To be determined | |

| Nonpolar | ||||

| Dichloromethane (DCM) | 3.1 | To be determined | To be determined | |

| Chloroform | 4.1 | To be determined | To be determined | |

| Tetrahydrofuran (THF) | 4.0 | To be determined | To be determined | |

| Ethyl Acetate | 4.4 | To be determined | To be determined | |

| Toluene | 2.4 | To be determined | To be determined | |

| Hexane | 0.1 | To be determined | To be determined | |

| Diethyl Ether | 2.8 | To be determined | To be determined |

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol details the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.[2] This method is reliable and widely accepted for generating accurate solubility data.

3.1. Materials

-

2',5'-bis-O-trityluridine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Add an excess amount of solid 2',5'-bis-O-trityluridine to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[2] The temperature should be controlled and recorded (e.g., 25°C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove all undissolved particles.[3]

-

Quantification:

-

Prepare a series of standard solutions of 2',5'-bis-O-trityluridine of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.[3][4]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of 2',5'-bis-O-trityluridine in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

-

-

Data Reporting: Report the solubility in mg/mL and mol/L at the specified temperature. Note any visual observations, such as color changes or gel formation.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of protected nucleosides.

Caption: Experimental workflow for determining the equilibrium solubility of 2',5'-bis-O-trityluridine.

Caption: Factors influencing the solubility of 2',5'-bis-O-trityluridine in organic solvents.

References

An In-depth Technical Guide on 2',5'-bis-O-trityluridine

This technical guide provides a comprehensive overview of 2',5'-bis-O-trityluridine, a protected nucleoside derivative crucial for the chemical synthesis of oligonucleotides and in various biochemical studies. This document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry.

Core Data Presentation

The quantitative data for 2',5'-bis-O-trityluridine, based on its chemical structure derived from uridine and two trityl protecting groups, are summarized below.

| Parameter | Value |

| Chemical Formula | C47H40N2O6 |

| Molecular Weight | 728.84 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Note: The molecular weight and formula are calculated based on the structure of uridine with two trityl groups attached at the 2' and 5' positions of the ribose sugar.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of 2',5'-bis-O-trityluridine.

1. Synthesis of 2',5'-bis-O-trityluridine

This protocol describes a common method for the selective protection of the hydroxyl groups of uridine.

-

Materials:

-

Uridine

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

-

-

Procedure:

-

Dissolve uridine in a minimal amount of anhydrous pyridine and DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add trityl chloride (approximately 2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain 2',5'-bis-O-trityluridine as a solid.

-

2. Characterization of 2',5'-bis-O-trityluridine

The identity and purity of the synthesized compound can be confirmed using the following analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. The presence of the trityl groups will be indicated by characteristic signals in the aromatic region (typically between 7.2 and 7.5 ppm in ¹H NMR). The attachment to the 2' and 5' positions can be confirmed by the chemical shifts of the ribose protons.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the compound, confirming the expected mass-to-charge ratio corresponding to the molecular formula C47H40N2O6.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC can be employed to assess the purity of the synthesized 2',5'-bis-O-trityluridine.

-

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of 2',5'-bis-O-trityluridine.

Signaling Pathway Context: Role of Uridine in Pyrimidine Metabolism

While 2',5'-bis-O-trityluridine is a synthetic molecule, its core, uridine, is a key component in cellular pyrimidine metabolism. The following diagram shows a simplified pathway involving uridine.

The Role of 2',5'-bis-O-trityluridine in Phosphoramidite Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the principles of phosphoramidite chemistry, a cornerstone of synthetic nucleic acid chemistry, with a specific focus on the potential role of 2',5'-bis-O-trityluridine. While phosphoramidite chemistry is the gold standard for the synthesis of DNA and RNA oligonucleotides, a comprehensive review of the scientific literature indicates that 2',5'-bis-O-trityluridine is not a standard or commonly utilized reagent in this methodology. This guide will elucidate the fundamental principles of protecting groups in phosphoramidite chemistry, detail the established strategies for uridine protection, and explore the hypothetical challenges and potential niche applications of a bis-tritylated uridine building block. Furthermore, this document will provide an in-depth overview of standard experimental protocols and quantitative data relevant to the synthesis of modified oligonucleotides, offering a valuable resource for researchers in the field.

Fundamentals of Phosphoramidite Chemistry

Phosphoramidite chemistry is a highly efficient, stepwise method for the chemical synthesis of oligonucleotides. The process relies on the sequential addition of nucleoside phosphoramidites, which are nucleosides with a reactive phosphoramidite group at the 3'-hydroxyl and a protecting group on the 5'-hydroxyl. The synthesis cycle consists of four key steps:

-

Deblocking (Detritylation): The removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the growing oligonucleotide chain, which is attached to a solid support.

-

Coupling: The coupling of the newly freed 5'-hydroxyl with the next nucleoside phosphoramidite in the sequence.

-

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: The conversion of the unstable phosphite triester linkage to a stable phosphate triester linkage.

This cycle is repeated until the desired oligonucleotide sequence is assembled. The success of this process hinges on the use of appropriate protecting groups for the nucleoside's functional groups (hydroxyls and exocyclic amines) to ensure regioselective bond formation.

The Critical Role of Protecting Groups in Uridine Phosphoramidite Chemistry

In RNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides necessitates an additional protecting group compared to DNA synthesis. The choice of protecting groups is governed by the principle of orthogonal protection , which allows for the selective removal of one protecting group without affecting others. For uridine, the following protecting groups are standard in phosphoramidite chemistry:

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is almost universally protected with the acid-labile dimethoxytrityl (DMT) group. Its removal is typically the first step in each synthesis cycle and is achieved by treatment with a mild acid.

-

2'-Hydroxyl Protection: The 2'-hydroxyl group requires a protecting group that is stable to the acidic conditions of detritylation and the basic conditions of final deprotection and cleavage from the solid support, yet can be removed under specific conditions. Common 2'-hydroxyl protecting groups include:

-

tert-Butyldimethylsilyl (TBDMS): Removable with fluoride ions.

-

Triisopropylsilyloxymethyl (TOM): Removable with fluoride ions.

-

Fluoromethyl (Fpmp): Removable under specific basic conditions.

-

-

3'-Phosphoramidite: The 3'-hydroxyl is derivatized to a reactive phosphoramidite, typically a diisopropylamino phosphoramidite, which enables the coupling reaction.

2',5'-bis-O-trityluridine: A Hypothetical Reagent in Phosphoramidite Chemistry

A thorough review of the scientific literature does not reveal the use of 2',5'-bis-O-trityluridine as a phosphoramidite building block for routine oligonucleotide synthesis. The trityl group, being acid-labile like the standard 5'-DMT group, presents significant challenges for its application in a standard phosphoramidite synthesis cycle.

Challenges in Synthesis and Application

-

Lack of Orthogonality: The primary obstacle is the lack of orthogonal deprotection. Both trityl groups at the 2' and 5' positions would be removed simultaneously under the acidic conditions used for detritylation. This would expose both hydroxyl groups, leading to a loss of regioselectivity in the subsequent coupling step and resulting in branched and undefined products.

-

Steric Hindrance: The bulky nature of two trityl groups could sterically hinder the phosphitylation of the 3'-hydroxyl group, making the synthesis of the phosphoramidite monomer challenging. Furthermore, it could impede the efficiency of the coupling reaction during oligonucleotide synthesis.

-

Phosphitylation: The synthesis of a stable 3'-O-phosphoramidite of 2',5'-bis-O-trityluridine would be a synthetic hurdle.

Potential Niche Applications (Hypothetical)

While not suitable for standard linear oligonucleotide synthesis, a 2',5'-bis-O-trityluridine derivative could hypothetically be explored in highly specialized applications, such as:

-

Intermediate for Novel Monomers: It could serve as a precursor for the synthesis of other modified uridine phosphoramidites where the simultaneous protection of the 2' and 5' positions is advantageous for a specific chemical transformation at another position of the nucleoside.

-

Synthesis of Symmetrical Branched Dimers: In a solution-phase synthesis, it might be used to create symmetrical branched structures, although this would fall outside the realm of standard solid-phase phosphoramidite chemistry.

Established Methods for the Synthesis of Modified Oligonucleotides

The synthesis of oligonucleotides with modifications, such as branched RNA, requires sophisticated strategies employing orthogonal protecting groups.

Synthesis of Branched RNA

The synthesis of branched RNA, which contains a 2',5'-phosphodiester linkage, is a prime example of the need for advanced protecting group strategies. This is typically achieved by using a branch-point ribonucleoside phosphoramidite with orthogonal protecting groups on the 2'- and 3'-hydroxyls, allowing for the sequential growth of the different branches of the RNA. The protecting group schemes for such syntheses are complex and do not involve the use of 2',5'-bis-O-trityl protection.

Data Presentation

Table 1: Standard Protecting Groups for Uridine in RNA Phosphoramidite Chemistry

| Position | Protecting Group | Abbreviation | Deprotection Condition |

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., Trichloroacetic Acid) |

| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Ions (e.g., TBAF) |

| 2'-Hydroxyl | Triisopropylsilyloxymethyl | TOM | Fluoride Ions (e.g., TBAF) |

| 3'-Hydroxyl | (2-Cyanoethyl)-N,N-diisopropylphosphoramidite | - | Activated for coupling |

Table 2: Representative Coupling Efficiencies of Standard Phosphoramidites

| Phosphoramidite | Average Coupling Efficiency (%) |

| DNA Phosphoramidites | > 99% |

| RNA Phosphoramidites (2'-O-TBDMS) | 98-99% |

| Modified Phosphoramidites | Variable (dependent on modification) |

Note: Coupling efficiencies are highly dependent on the synthesizer, reagents, and protocol used.

Experimental Protocols

Standard Solid-Phase RNA Synthesis Cycle

-

Solid Support: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass, CPG) via its 3'-hydroxyl group.

-

Detritylation: The 5'-DMT group is removed by treating the solid support with a solution of 3% trichloroacetic acid in dichloromethane for 60-120 seconds. The support is then washed with acetonitrile.

-

Coupling: The next RNA phosphoramidite (0.1 M in acetonitrile) and an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) are delivered to the support. The coupling reaction proceeds for 5-15 minutes. The support is then washed with acetonitrile.

-

Capping: A capping solution (e.g., acetic anhydride/lutidine/THF) is added to the support for 30-60 seconds to block any unreacted 5'-hydroxyls. The support is then washed.

-

Oxidation: An oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) is added to the support for 60 seconds to convert the phosphite triester to a phosphate triester. The support is then washed.

-

Repeat: The cycle is repeated until the desired sequence is synthesized.

Deprotection and Cleavage of the Oligonucleotide

-

Cleavage from Support and Base Deprotection: The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 8-16 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

-

2'-Hydroxyl Deprotection: The oligonucleotide is then treated with a fluoride-containing reagent, such as 1 M tetrabutylammonium fluoride (TBAF) in THF, at room temperature for 12-24 hours to remove the 2'-TBDMS protecting groups.

-

Purification: The final oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Visualizations

Standard Phosphoramidite Synthesis Cycle

Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Orthogonal Protection Strategy in RNA Synthesis

Caption: Orthogonal protecting groups for uridine in RNA phosphoramidite synthesis.

Conclusion

While the query into the role of 2',5'-bis-O-trityluridine in phosphoramidite chemistry is a valid scientific question, the available evidence strongly suggests that it is not a viable or utilized reagent for standard oligonucleotide synthesis. The principles of orthogonal protection are fundamental to the success of phosphoramidite chemistry, and the use of two identical, acid-labile trityl groups at the 2' and 5' positions would violate these principles, leading to a loss of synthetic control. Researchers and drug development professionals should continue to rely on the well-established and robust methods of phosphoramidite chemistry that employ proven orthogonal protecting group strategies for the synthesis of both standard and modified oligonucleotides. Future innovations in this field will likely continue to focus on the development of novel protecting groups that offer enhanced stability, easier removal, and greater compatibility with a wider range of chemical modifications.

A Deep Dive into Acid-Labile Protecting Groups for Solid-Phase RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. From siRNA and mRNA vaccines to aptamers and ribozymes, the ability to generate high-purity, custom RNA sequences is paramount. Central to this process is the intricate choreography of protecting groups, which shield reactive functional groups on the ribonucleoside phosphoramidite building blocks during solid-phase synthesis. This guide provides an in-depth technical exploration of acid-labile protecting groups, a critical class of these chemical guardians, detailing their mechanisms, applications, and the experimental protocols for their use.

The Core Principle: Orthogonal Protection in RNA Synthesis

Solid-phase RNA synthesis is a cyclical process involving the sequential addition of ribonucleoside phosphoramidites to a growing chain attached to a solid support. To ensure the correct 3' to 5' assembly, a strategy of orthogonal protection is employed. This means that different categories of protecting groups can be removed under distinct chemical conditions without affecting the others.

The key players in this strategy are:

-

A base-labile protecting group for the exocyclic amines of the nucleobases (A, C, and G) and the phosphate backbone.

-

An acid-labile protecting group for the 5'-hydroxyl (5'-OH) group, which is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

-

A protecting group for the 2'-hydroxyl (2'-OH) group of the ribose sugar, which must remain stable throughout the synthesis and be removed under conditions that do not degrade the final RNA product.[1]

This guide focuses on the pivotal role of acid-labile protecting groups, primarily the 5'-O-protecting group, which drives the chain elongation, and acid-labile 2'-O-protecting groups, which offer an alternative deprotection strategy.

The Workhorse of 5'-Hydroxyl Protection: The Dimethoxytrityl (DMT) Group

The 4,4'-dimethoxytrityl (DMT) group is the most widely used acid-labile protecting group for the 5'-OH of nucleosides in both DNA and RNA synthesis.[2][3] Its popularity stems from several key advantages:

-

Ease of Removal: The DMT group is readily cleaved by a brief treatment with a mild organic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4][5]

-

Stability: It is stable to the basic conditions required for the removal of base and phosphate protecting groups.[2]

-

Monitoring of Synthesis Efficiency: The DMT cation released upon deprotection has a strong orange color and a characteristic absorbance at 498 nm, which allows for the real-time monitoring of the coupling efficiency at each step of the synthesis.[5][6]

Mechanism of DMT Deprotection

The cleavage of the DMT group is a classic acid-catalyzed reaction. The acid protonates the ether oxygen linking the DMT group to the 5'-hydroxyl of the ribose. This is followed by the departure of the stable, resonance-stabilized DMT carbocation, leaving the free 5'-hydroxyl ready for the next coupling reaction.

The Solid-Phase RNA Synthesis Cycle

The following diagram illustrates the central role of the acid-labile DMT group in the standard solid-phase RNA synthesis cycle using phosphoramidite chemistry.

2'-Hydroxyl Protecting Groups: A Critical Choice

The choice of the 2'-OH protecting group is arguably the most critical decision in RNA synthesis, as it significantly impacts the overall yield and purity of the final product.[2] This group must be robust enough to withstand the repeated acid treatments for DMT removal and the final basic deprotection of the nucleobases, yet be removable under conditions that do not cause cleavage of the phosphodiester backbone. While many 2'-OH protecting groups are fluoride-labile, some acid-labile options have also been developed.

The Rise of Silyl Ethers: TBDMS and TOM

The most common strategy for 2'-OH protection involves the use of silyl ethers, which are typically removed by a fluoride source. The tert-butyldimethylsilyl (TBDMS or TBS) group has been a long-standing choice for 2'-OH protection.[2][7] However, its steric bulk can lead to longer coupling times and reduced coupling efficiencies.[7]

To address this, the 2'-O-triisopropylsilyloxymethyl (TOM) protecting group was developed.[7][8][9] The spacer between the silyl group and the ribose reduces steric hindrance, leading to higher coupling yields and shorter reaction times.[7][8][9]

An Alternative Strategy: The Acid-Labile ACE Group

An alternative to the standard 5'-acid-labile, 2'-fluoride-labile strategy is the use of an acid-labile 2'-OH protecting group. The 2'-bis(2-acetoxyethoxy)methyl (ACE) orthoester group is one such example.[7] This "inverse" approach requires a fluoride-labile 5'-O-silyl ether protecting group. The ACE group is stable during synthesis but is removed under weakly acidic conditions after the nucleobase protecting groups have been cleaved.[7] This strategy can offer very high coupling efficiencies and allows for the purification of the RNA with the 2'-protecting groups still attached, which can protect the RNA from RNase degradation.[7]

Quantitative Comparison of Common Protecting Group Strategies

The selection of a protecting group strategy has a direct impact on the efficiency and outcome of RNA synthesis. The following table summarizes key quantitative data for some of the most common protecting groups.

| Protecting Group | Target Hydroxyl | Lability | Typical Deprotection Conditions | Avg. Coupling Time (min) | Avg. Coupling Efficiency (%) | Key Advantages | Key Disadvantages |

| DMT | 5'-OH | Acid | 3% Trichloroacetic acid in Dichloromethane | N/A | N/A | Allows for synthesis monitoring; High stability | Can cause minor depurination with prolonged exposure |

| TBDMS | 2'-OH | Fluoride | 1M TBAF in THF; Triethylamine trihydrofluoride | up to 6[7] | ~98% | Well-established; Commercially available | Steric hindrance; Risk of 2' to 3' migration[1][8] |

| TOM | 2'-OH | Fluoride | 1M TBAF in THF; Triethylamine trihydrofluoride | ~2-3 | >99% | Reduced steric hindrance; High coupling yields[8][9] | Higher cost of monomers |

| ACE | 2'-OH | Acid | Weakly acidic buffer (pH 3.8) | ~1.5 | >99% | Very high coupling efficiency; RNA can be purified with 2'-protection on[7] | Requires a fluoride-labile 5'-protecting group, not compatible with DMT[1] |

Detailed Experimental Protocols

The following are generalized protocols for the key deprotection steps involving acid-labile groups. Note: These are illustrative protocols and should be optimized based on the specific sequence, scale, and equipment. Always refer to the manufacturer's guidelines for specific reagents.

Protocol 1: On-Synthesizer Detritylation of the 5'-DMT Group

This process is automated on a DNA/RNA synthesizer.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: a. The synthesis column containing the solid support-bound RNA is washed with anhydrous acetonitrile. b. The detritylation solution (3% TCA in DCM) is passed through the column for a specified time (typically 60-120 seconds). c. The orange-colored effluent containing the DMT cation is collected for spectrophotometric analysis to determine coupling yield. d. The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid before the next coupling step.

Protocol 2: Post-Synthesis Deprotection and Cleavage

This protocol outlines the general steps after the full-length RNA has been synthesized. This example uses a TBDMS 2'-OH protection strategy.

-

Cleavage and Base Deprotection: a. The solid support is transferred to a sealed vial. b. A solution of concentrated ammonium hydroxide and methylamine (AMA) is added.[10] c. The vial is heated (e.g., 65°C for 10 minutes) to cleave the RNA from the support and remove the protecting groups from the nucleobases and phosphate backbone.[11] d. The solution is cooled, and the supernatant containing the crude RNA is transferred to a new tube. The solid support is discarded. e. The solvent is evaporated to dryness.

-

2'-O-TBDMS Group Removal: a. The dried RNA pellet is resuspended in a solution of anhydrous dimethyl sulfoxide (DMSO).[11] b. Triethylamine (TEA) is added, followed by triethylamine trihydrofluoride (TEA·3HF).[11] c. The mixture is heated (e.g., 65°C for 2.5 hours) to effect the desilylation.[11] d. The reaction is quenched with an appropriate buffer.[11] e. The fully deprotected RNA is then purified, typically by HPLC or gel electrophoresis.

Logical Relationships in Protecting Group Strategy

The choice of protecting groups is a series of interdependent decisions. The following diagram illustrates the logical flow for selecting a compatible set of protecting groups for RNA synthesis.

Conclusion

Acid-labile protecting groups are indispensable tools in the chemical synthesis of RNA. The DMT group, in particular, remains the industry standard for 5'-hydroxyl protection due to its reliability and the convenient method it provides for monitoring synthesis efficiency. While the majority of 2'-OH protection strategies rely on fluoride-labile silyl ethers, the development of acid-labile 2'-OH groups like ACE offers a powerful alternative with distinct advantages. A thorough understanding of the chemistry, deprotection conditions, and quantitative performance of these groups is essential for researchers and drug development professionals seeking to produce high-quality synthetic RNA for a wide range of applications. The careful selection of an orthogonal protecting group strategy is fundamental to achieving high yields and purity in RNA synthesis.

References

- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA寡核苷酸合成 [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. atdbio.com [atdbio.com]

- 8. glenresearch.com [glenresearch.com]

- 9. massbio.org [massbio.org]

- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glenresearch.com [glenresearch.com]

A Technical Guide to 2',5'-bis-O-trityluridine: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

While a specific CAS number for 2',5'-bis-O-trityluridine is not readily found in major chemical databases, its structure and properties can be inferred from the well-established chemistry of uridine and trityl protecting groups. The trityl (triphenylmethyl) group is a bulky protecting group commonly used for primary alcohols due to steric hindrance. Its application to nucleosides allows for selective modification of the sugar moiety.

Table 1: Chemical Data for 2',5'-bis-O-trityluridine

| Property | Value |

| Chemical Name | 2',5'-bis-O-triphenylmethyluridine |

| Molecular Formula | C47H40N2O6 |

| Molecular Weight | 748.84 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and pyridine |

| CAS Number | Not assigned or not readily available |

Supplier Information

As of late 2025, 2',5'-bis-O-trityluridine is not listed as a stock item by major chemical suppliers. Researchers requiring this compound will likely need to synthesize it in-house or obtain it through a custom synthesis service. The starting material, uridine, is widely available from suppliers such as:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific

-

Carbosynth

-

TCI Chemicals

Experimental Protocol: Synthesis of 2',5'-bis-O-trityluridine

The synthesis of 2',5'-bis-O-trityluridine from uridine involves the selective protection of the 5' and 2' hydroxyl groups with trityl chloride. The 5'-hydroxyl is the most reactive primary alcohol and can be protected under standard conditions. The subsequent protection of the 2'-hydroxyl group can be achieved, although the simultaneous protection of the 2' and 5' positions while leaving the 3'-hydroxyl free requires careful control of reaction conditions.

Materials:

-

Uridine

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation: Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Dissolve uridine in anhydrous pyridine in a round-bottom flask.

-

First Tritylation (5'-O-tritylation): Cool the solution in an ice bath. Add a slight excess (e.g., 1.1 equivalents) of trityl chloride portion-wise. Add a catalytic amount of DMAP.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The formation of 5'-O-trityluridine will be observed.

-

Second Tritylation (2'-O-tritylation): Once the formation of the mono-tritylated product is complete, add a second equivalent of trityl chloride to the reaction mixture. The reaction may require gentle heating (e.g., 40-50 °C) to facilitate the protection of the more sterically hindered 2'-hydroxyl group.

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture and quench the excess trityl chloride by adding a small amount of methanol.

-

Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired 2',5'-bis-O-trityluridine.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Logical Workflow for Synthesis and Application

The synthesis of 2',5'-bis-O-trityluridine is a key step in the preparation of modified nucleosides for various applications, including the synthesis of oligonucleotides with specific modifications at the 3'-position.

Caption: Synthetic workflow for 2',5'-bis-O-trityluridine and its subsequent use.

Signaling Pathway Context

Protected nucleosides like 2',5'-bis-O-trityluridine are not directly involved in cellular signaling. They are synthetic intermediates used to create modified nucleosides or oligonucleotides, which can then be used to study or modulate biological pathways. For instance, a modified oligonucleotide could be designed to interact with specific mRNA or miRNA, thereby influencing gene expression pathways.

Caption: Use of a modified nucleoside in probing a signaling pathway.

The Trityl Group: A Cornerstone in the Synthesis of Life's Building Blocks

An In-depth Technical Guide on the Discovery and History of Trityl Protecting Groups in Nucleoside Chemistry

For researchers, scientists, and drug development professionals engaged in the intricate world of nucleic acid chemistry, the ability to selectively protect and deprotect functional groups is paramount. Among the arsenal of protecting groups developed over the last century, the trityl group and its derivatives have emerged as indispensable tools, particularly in the automated synthesis of oligonucleotides. This guide delves into the discovery and historical evolution of trityl protecting groups in nucleoside chemistry, providing a comprehensive overview of their application, quantitative data on their performance, detailed experimental protocols, and a visual representation of their role in the elegant dance of chemical DNA and RNA synthesis.

From Serendipity to Strategy: The Dawn of the Trityl Era

The story of the trityl (triphenylmethyl) group begins not in the realm of nucleosides, but in the broader field of organic chemistry. Its utility as a protecting group for primary alcohols was first recognized in the 1920s and 1930s through the pioneering work of chemists like Helferich and Bredereck in carbohydrate chemistry. They observed that the bulky nature of the trityl group led to a selective reaction with the less sterically hindered primary hydroxyl groups of sugars.

However, it was the groundbreaking work of Nobel laureate Har Gobind Khorana and his colleagues in the 1950s and 1960s that firmly established the trityl group as a cornerstone of nucleoside chemistry and, by extension, the chemical synthesis of genes. Khorana's ambitious goal of synthesizing a functional gene necessitated a robust and reliable method for the stepwise assembly of oligonucleotides. The trityl group, with its selective affinity for the 5'-primary hydroxyl group of nucleosides and its acid-labile nature, provided the perfect solution for temporarily masking this reactive site during the formation of phosphodiester bonds.

This innovation paved the way for the development of solid-phase oligonucleotide synthesis, a technique that revolutionized molecular biology and genomics. The initial use of the simple trityl (Tr) group soon gave way to the development of its methoxy-substituted derivatives: the monomethoxytrityl (MMT) and the now-ubiquitous 4,4'-dimethoxytrityl (DMT) groups. These derivatives offered a crucial advantage: increased acid lability, allowing for their removal under milder conditions and thus minimizing the risk of depurination, an undesirable side reaction that can cleave the glycosidic bond in purine nucleosides. The introduction of the DMT group, in particular, was a pivotal moment, enabling the high-yield, automated synthesis of oligonucleotides that is standard practice today.[1]

Quantifying the Advantage: A Comparison of Trityl Protecting Groups

The evolution from Tr to MMT and DMT was driven by the need for finer control over the deprotection step. The electron-donating methoxy groups on the phenyl rings stabilize the trityl cation that is formed upon acid-catalyzed cleavage, thereby increasing the rate of deprotection. This difference in lability is not merely qualitative; it has been quantified through kinetic studies, providing a clear rationale for the selection of a particular trityl derivative for a specific application.

| Protecting Group | Structure | Relative Rate of Acid-Catalyzed Deprotection (approx.) | Typical Deprotection Conditions |

| Trityl (Tr) | Triphenylmethyl | 1 | Strong acids (e.g., HBr in acetic acid) |

| Monomethoxytrityl (MMT) | 4-Methoxyphenyldiphenylmethyl | 10 - 50 | 80% Acetic Acid |

| Dimethoxytrityl (DMT) | Bis(4-methoxyphenyl)phenylmethyl | >500 | 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane |

This table summarizes the relative lability of common trityl protecting groups used in nucleoside chemistry. The enhanced reactivity of the DMT group allows for its rapid and efficient removal under very mild acidic conditions, which is critical for the fidelity of automated oligonucleotide synthesis.

In the Lab: Key Experimental Protocols

The successful application of trityl protecting groups hinges on well-defined and reproducible experimental procedures. Below are detailed methodologies for the two key steps: the protection of the 5'-hydroxyl group of a nucleoside and the subsequent deprotection to allow for chain elongation.

Protocol 1: Synthesis of 5'-O-Dimethoxytrityl-Thymidine

This protocol describes the selective protection of the 5'-hydroxyl group of thymidine using dimethoxytrityl chloride.

Materials:

-

Thymidine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Thymidine is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, 4,4'-dimethoxytrityl chloride (typically 1.1 to 1.5 molar equivalents) is added portion-wise with stirring at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a small amount of methanol.

-

The pyridine is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5'-O-dimethoxytrityl-thymidine.

Protocol 2: Deprotection (Detritylation) of a 5'-O-DMT-Nucleoside on Solid Support

This protocol outlines the removal of the DMT group from a nucleoside attached to a solid support, a critical step in the cycle of automated oligonucleotide synthesis.

Materials:

-

5'-O-DMT-nucleoside bound to a solid support (e.g., controlled pore glass, CPG)

-

Dichloromethane (DCM), anhydrous

-

3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in DCM

-

Acetonitrile, anhydrous

-

Capping solution (e.g., acetic anhydride and N-methylimidazole in pyridine/THF)

Procedure:

-

The solid support with the attached 5'-O-DMT-nucleoside is contained within a synthesis column.

-

The column is washed with anhydrous dichloromethane to ensure an anhydrous environment.

-

A solution of 3% DCA or TCA in DCM is passed through the column. The bright orange color of the dimethoxytrityl cation is immediately observed, indicating the cleavage of the DMT group. The intensity of this color can be measured spectrophotometrically to quantify the yield of the preceding coupling step.

-

The flow of the acidic solution is continued for a specific duration (typically 1-3 minutes) to ensure complete detritylation.

-

The column is then thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.

-

The support-bound nucleoside with the now free 5'-hydroxyl group is ready for the next coupling reaction in the oligonucleotide synthesis cycle. The capping step is typically performed after the coupling reaction to block any unreacted 5'-hydroxyl groups.

Visualizing the Process: Workflows and Relationships

To better understand the logical connections and workflows involved in the use of trityl protecting groups, the following diagrams are provided in the DOT language for Graphviz.

Caption: Evolution of Trityl Protecting Groups.

Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

Conclusion: An Enduring Legacy

From its origins in carbohydrate chemistry to its central role in the automated synthesis of DNA and RNA, the trityl protecting group has left an indelible mark on the landscape of bioorganic chemistry. The logical progression from the simple trityl group to the highly labile dimethoxytrityl group is a testament to the ingenuity of chemists in fine-tuning molecular tools to meet the demands of increasingly complex synthetic challenges. The principles established by Khorana and others, centered around the strategic use of the trityl group, continue to underpin the technologies that drive advancements in diagnostics, therapeutics, and synthetic biology. For any researcher in the field, a deep understanding of the history, chemistry, and application of trityl protecting groups is not merely academic; it is fundamental to the art of building the molecules of life.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of 2',5'-Linked RNA using 2',5'-bis-O-trityluridine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of RNA oligonucleotides with non-canonical linkages is a rapidly growing field of interest in drug development and molecular biology. Among these, 2',5'-linked RNA molecules have garnered significant attention due to their unique structural properties and potential therapeutic applications. Unlike the native 3',5'-phosphodiester bonds, the 2',5' linkage can confer resistance to nuclease degradation and modulate the binding affinity to complementary nucleic acid strands.[1][2] These characteristics make 2',5'-linked oligonucleotides promising candidates for antisense therapies, RNA interference (RNAi), and aptamer development.[1][2]

This document provides detailed application notes and a generalized protocol for the solid-phase synthesis of 2',5'-linked RNA oligonucleotides using a custom uridine phosphoramidite building block: 2',5'-bis-O-dimethoxytrityl-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

Application Notes

Advantages of 2',5'-Linked RNA

-

Nuclease Resistance: The 2',5'-phosphodiester bond is not readily recognized by many cellular nucleases, leading to a significantly longer half-life in biological systems compared to native 3',5'-RNA.[2]

-

Modulation of Duplex Stability: The incorporation of 2',5' linkages can alter the thermal stability (Tm) of RNA duplexes. This property can be harnessed to fine-tune the binding affinity of therapeutic oligonucleotides to their target sequences.

-

Unique Structural Conformations: The 2',5' linkage imparts a distinct backbone geometry, which can influence the overall three-dimensional structure of the RNA molecule and its interaction with proteins and other molecules.[3]

Challenges and Considerations

-

Phosphoramidite Monomer Synthesis: The synthesis of the 2',5'-bis-O-trityluridine phosphoramidite monomer is a custom process and is not as readily available as standard 3',5'-phosphoramidites.

-

Coupling Efficiency: The steric hindrance posed by the two trityl groups may lead to lower coupling efficiencies compared to standard RNA synthesis.[4] Optimization of coupling time and activator concentration is crucial for achieving acceptable yields.

-

Deprotection: The choice of deprotection conditions is critical to avoid any potential side reactions or degradation of the final product. Milder deprotection strategies may be required.[5][6]

-

Purification: Due to the potential for a higher incidence of failure sequences resulting from lower coupling efficiencies, robust purification methods such as HPLC or PAGE are essential to isolate the full-length product.[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2',5'-Linked RNA

This protocol describes the automated solid-phase synthesis of a linear 2',5'-oligoribonucleotide using a 2',5'-bis-O-dimethoxytrityl-uridine-3'-phosphoramidite. The synthesis is performed on a standard automated DNA/RNA synthesizer.

Materials:

-

2',5'-bis-O-dimethoxytrityl-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (16% N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)

Synthesis Cycle:

The synthesis proceeds in a 3' to 5' direction, with the following steps repeated for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution. The release of the dimethoxytrityl cation (orange color) can be monitored to estimate coupling efficiency.

-

Coupling: The 2',5'-bis-O-trityluridine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 10-15 minutes) may be necessary to overcome potential steric hindrance.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

This cycle is repeated until the desired sequence is synthesized.

Protocol 2: Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobase are removed.

Reagents:

-

Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

-

Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA)

Procedure:

-

Cleavage and Base Deprotection: The CPG support is treated with AMA solution at room temperature for 2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases.

-

Drying: The supernatant containing the oligonucleotide is collected and dried completely using a speed vacuum concentrator.

-

2'-Hydroxyl Deprotection (Desilylation - if applicable for other monomers): Note: As the specified monomer does not have a 2'-silyl protecting group, this step would be omitted. If other, standard RNA phosphoramidites were included in the synthesis, this step would be necessary. The dried oligonucleotide is resuspended in a solution of TEA·3HF in NMP and TEA and heated at 65°C for 2.5 hours to remove the 2'-TBDMS or TOM protecting groups.[5][6]

-

Precipitation: The fully deprotected oligonucleotide is precipitated from the solution by adding n-butanol and cooling to -20°C.

-

Washing and Drying: The precipitated oligonucleotide is pelleted by centrifugation, washed with ethanol, and dried.

Protocol 3: Purification

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.

Methods:

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method provides high resolution and is suitable for purifying longer oligonucleotides. The desired product band is visualized by UV shadowing, excised from the gel, and the RNA is eluted.[9]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) or ion-exchange (IE-HPLC) can be used for purification.[7][10]

-

RP-HPLC: Separates based on hydrophobicity. Purification can be performed with the 5'-DMT group attached ("DMT-on") for better separation of the full-length product from failure sequences. The DMT group is then removed post-purification.

-

IE-HPLC: Separates based on charge. This method is effective for resolving oligonucleotides with high purity.

-

Data Presentation

Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

This table illustrates the significant impact of per-step coupling efficiency on the overall yield of the final full-length oligonucleotide.

| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency | 95.0% Coupling Efficiency |

| 10-mer | 95.6% | 91.4% | 83.4% | 63.0% |

| 20-mer | 91.4% | 83.5% | 69.5% | 39.7% |

| 30-mer | 87.4% | 76.1% | 57.8% | 25.0% |

| 50-mer | 80.0% | 61.5% | 40.1% | 9.9% |

Data is theoretical and calculated as (Coupling Efficiency)^(Number of Couplings).[11][12][13]

Table 2: Typical Purification Methods and Expected Purity

| Purification Method | Typical Purity of Full-Length Product | Recommended For |

| Desalting | 50-80% | Non-critical applications |

| Cartridge Purification | 80-90% | PCR primers, basic screening |

| HPLC (RP or IE) | >90-95% | Demanding applications, therapeutics |

| PAGE | >95-99% | Very high purity requirements, long oligos |

Purity levels are estimates and can vary based on synthesis quality and oligonucleotide sequence.[7]

Visualizations

Solid-Phase Synthesis Workflow for 2',5'-Linked RNA

Caption: Automated solid-phase synthesis cycle for 2',5'-linked RNA.

Deprotection and Purification Workflow

Caption: Post-synthesis deprotection and purification workflow.

References

- 1. glenresearch.com [glenresearch.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural insights into the effects of 2′-5′ linkages on the RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. idtdna.com [idtdna.com]

- 8. alfachemic.com [alfachemic.com]

- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 13. genelink.com [genelink.com]

protocol for detritylation of 2',5'-bis-O-trityluridine on solid support

Application Note and Protocol

Topic: Protocol for Detritylation of 2',5'-bis-O-trityluridine on Solid Support

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of nucleic acid chemistry and solid-phase synthesis, the protection of hydroxyl groups is a cornerstone for achieving sequence-specific oligonucleotide synthesis. The trityl group, and its derivatives like 4,4'-dimethoxytrityl (DMT), are widely used as acid-labile protecting groups for the 5'-hydroxyl function of nucleosides.[1][2][3] The selective removal of this group, known as detritylation, is a critical step that must be performed with high efficiency to ensure the subsequent successful coupling of the next phosphoramidite monomer in the sequence.

This document provides a detailed protocol for the detritylation of a uridine monomer protected at both the 2' and 5' positions with trityl groups (2',5'-bis-O-trityluridine) while immobilized on a solid support, such as Controlled Pore Glass (CPG) or polystyrene. While the dual protection at both 2' and 5' positions is less common than the standard 5'-O-DMT protection used in automated DNA/RNA synthesis, the fundamental principles of acid-catalyzed detritylation remain the same. The protocols outlined herein are designed to be robust and adaptable, with a focus on maximizing detritylation efficiency while minimizing potential side reactions, such as depurination.[4][5]

Principle of Detritylation

The detritylation reaction is an acid-catalyzed cleavage of the ether linkage between the trityl group and the hydroxyl group of the nucleoside. The reaction proceeds rapidly upon treatment with a protic acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous, non-polar solvent like dichloromethane (DCM).[1][6] The mechanism involves the protonation of the ether oxygen, followed by the departure of the highly stable trityl carbocation. This carbocation is intensely colored (orange/yellow), with an absorbance maximum around 495 nm, providing a convenient real-time method for monitoring the reaction progress and quantifying the efficiency of the preceding coupling step in automated synthesis.[1]

Materials and Reagents

Solid Support

-

2',5'-bis-O-trityluridine functionalized solid support (e.g., CPG, 500 Å)

Reagents

-

Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA)

-

Dichloromethane (DCM), anhydrous synthesis grade

-

Acetonitrile (ACN), anhydrous synthesis grade

-

Toluene, anhydrous synthesis grade (optional solvent)

-

Pyridine (optional, for neutralization/washing steps)

-

Argon or Nitrogen gas for maintaining an inert atmosphere

Equipment

-

Solid-phase synthesis column or vessel

-

Manual or automated solid-phase synthesizer

-

Syringes and needles for reagent transfer

-

UV-Vis Spectrophotometer (for quantitative monitoring)

-

Standard laboratory glassware

Experimental Protocols

This section details two common protocols for detritylation on a solid support. Protocol A uses Dichloroacetic Acid (DCA), which is often preferred as it is slightly milder than TCA and may reduce the risk of depurination.[7] Protocol B uses Trichloroacetic Acid (TCA).

Preparation of Detritylation Solution

-

DCA Solution (3% v/v in DCM): Carefully add 3 mL of Dichloroacetic Acid to 97 mL of anhydrous Dichloromethane in a dry, clean bottle. Mix thoroughly.

-

TCA Solution (3% w/v in DCM): Dissolve 3 g of Trichloroacetic Acid in 100 mL of anhydrous Dichloromethane. Ensure the TCA is fully dissolved.

Note: These solutions are highly corrosive and hygroscopic. Prepare fresh and handle under a fume hood with appropriate personal protective equipment (PPE).

Protocol A: Detritylation using 3% Dichloroacetic Acid

This protocol is suitable for routine detritylation where minimizing acid-induced degradation is a priority.

-

Column Setup: The solid support functionalized with 2',5'-bis-O-trityluridine is packed in a synthesis column. Ensure the support is settled and the column is sealed.

-

Inert Atmosphere: Purge the column with dry argon or nitrogen gas to establish an inert atmosphere.

-

Pre-Wash: Wash the solid support with 3-5 column volumes of anhydrous dichloromethane (DCM) to remove any residual moisture or impurities.

-

Detritylation Reaction:

-

Slowly pass the 3% DCA in DCM solution through the column. Use approximately 2-3 column volumes.

-

Allow the reaction to proceed for 60-120 seconds.[7] An orange color should be observed in the eluent as the trityl cation is released.

-

Collect the colored eluent for optional quantitative analysis.

-

-

Washing:

-

Wash the support immediately with 5-10 column volumes of anhydrous DCM to remove all traces of acid and the cleaved trityl groups.

-

Follow with a wash of 3-5 column volumes of anhydrous acetonitrile (ACN) to prepare the support for the subsequent coupling step.

-

-

Drying: Dry the support by passing a stream of argon or nitrogen gas through the column. The support is now ready for the next step in the synthesis or for further analysis.

Protocol B: Detritylation using 3% Trichloroacetic Acid

This protocol uses a stronger acid and results in faster detritylation, but requires careful timing to prevent side reactions.

-

Column Setup and Pre-Wash: Follow steps 1-3 as described in Protocol A.

-

Detritylation Reaction:

-

Washing and Drying: Follow steps 5-6 as described in Protocol A to thoroughly quench the reaction and wash the support.

Quantitative Data Summary

The efficiency of detritylation can be influenced by the choice of acid, its concentration, and the reaction time. The following table summarizes typical conditions reported in the literature for detritylation of 5'-O-DMT protected nucleosides, which serve as a strong guideline for the 2',5'-bis-O-trityl derivative.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |

| Reagent | Dichloroacetic Acid (DCA) | Trichloroacetic Acid (TCA) | 80% Acetic Acid (aq) | [4][7],[1],[8] |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Water | [4][7],[1],[8] |

| Concentration | 1% - 3% (v/v) | 3% (w/v) | 80% (v/v) | [4],[7],[8] |

| Reaction Time | 60 - 110 seconds | 20 - 60 seconds | 20 - 30 minutes | [7],[1],[8] |

| Application | On-support synthesis cycle | On-support synthesis cycle | Post-synthesis (off-support) | [4][7],[1],[8] |

| Typical Yield/Efficiency | >99% (stepwise) | >99% (stepwise) | Quantitative | [9] |

| Key Consideration | Milder, less risk of depurination | Very fast, risk of depurination with over-exposure | Used for final deprotection after purification | [4][5],,[8] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the on-support detritylation protocol.

Caption: Workflow for on-support detritylation of 2',5'-bis-O-trityluridine.

Signaling Pathway (Reaction Mechanism)

Caption: Acid-catalyzed mechanism for the cleavage of the trityl protecting group.

References

- 1. atdbio.com [atdbio.com]

- 2. biotage.com [biotage.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. phenomenex.com [phenomenex.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]